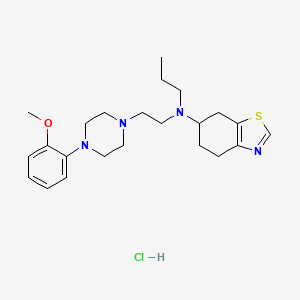

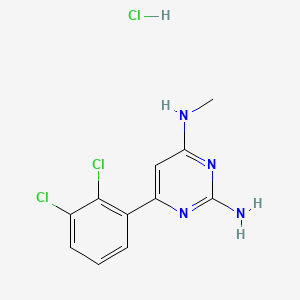

TH287 (hydrochloride)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

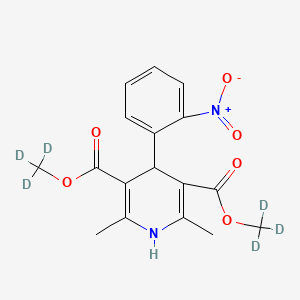

TH287 hydrochloride is a potent inhibitor of MTH1 (NUDT1) with an IC50 value of 0.8 nM, less potent for MTH2, NUDT5, NUDT12, NUDT14, and NUDT16.IC50 value: 0.8 nM [1]Target: MTH1 inhibitorTH287 is considered a new target for cancer therapy. TH287 is highly selective towards MTH1, with no relevant inhibition of other members of the nudix protein family. TH287 has been shown to selectively kill a variety of cancer cell lines, but is rapidly metablized, so not as useful for in vivo studies.

Applications De Recherche Scientifique

Xiao Li et al. (2017) developed a chemotherapeutic system for oral squamous cell carcinoma (OSCC) that co-delivers the anticancer drug sodium arsenite (NaAsO2) and the MTH1 inhibitor TH287 using polymeric nanoparticles. This study showed that the combined delivery of NaAsO2 and TH287 resulted in a more effective inhibition of tumor cell proliferation, suggesting a synergistic effect of these compounds in treating OSCC (Li et al., 2017).

Huaping Chen et al. (2020) focused on the potential of TH287 as a PET MTH1 radiotracer. This study validated TH287’s high affinity for MTH1 in glioblastoma cells and demonstrated its potential as a tool for measuring MTH1 in vitro and evaluating it for in vivo PET imaging of brain tumors and other central nervous system disorders (Chen et al., 2020).

Mian Wang et al. (2017) investigated the inhibitory mechanisms of TH287 against MTH1. The study found that TH287 maintains significant hydrogen bonds with key amino acids in MTH1, stabilizing the binding site and inducing a closed motion of MTH1, leading to high inhibitory activity. This understanding of TH287's interaction with MTH1 provides insights into its potential as an anticancer agent (Wang et al., 2017).

Dankai Zhan et al. (2020) evaluated the anticancer effects of the MTH1 inhibitor TH287 on gastric cancer cells. The study demonstrated that TH287 inhibits cell viability, reduces cell proliferation, induces apoptosis and G2/M arrest, and suppresses cell migration. These effects were mediated through the inhibition of pro-oncogenic PI3K/AKT signaling, highlighting TH287 as a promising therapeutic option for gastric cancer (Zhan et al., 2020).

Propriétés

IUPAC Name |

6-(2,3-dichlorophenyl)-4-N-methylpyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4.ClH/c1-15-9-5-8(16-11(14)17-9)6-3-2-4-7(12)10(6)13;/h2-5H,1H3,(H3,14,15,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLIJWDQSUDCJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=C(C(=CC=C2)Cl)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TH287 (hydrochloride) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.